molecular formula C9H14BNO3 B1431092 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole CAS No. 1268467-12-4

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

Cat. No.: B1431092
CAS No.: 1268467-12-4
M. Wt: 195.03 g/mol
InChI Key: FTKMVKHEMZIBBG-UHFFFAOYSA-N
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Description

Introduction and Structural Characterization

Chemical Identity and Nomenclature

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is an organoboron compound with the molecular formula C₉H₁₄BNO₃ and a molecular weight of 195.03 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole, reflecting its structural composition of an oxazole ring substituted at the 2-position with a tetramethyl dioxaborolane group. Alternative nomenclature includes oxazole, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, which emphasizes the oxazole as the parent heterocycle. The Chemical Abstracts Service registry number for this compound is 1268467-12-4, providing a unique identifier for database searches and regulatory documentation.

The compound belongs to the broader class of pinacol boronate esters, where the dioxaborolane ring is formed by the condensation of boronic acid with pinacol. This structural motif is commonly referred to as a "Bpin" group in synthetic chemistry literature, though the full systematic name must be used to maintain clarity. The oxazole heterocycle contributes to the compound's aromatic character and provides sites for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The combination of these two functional groups creates a versatile synthetic intermediate that bridges the gap between heterocyclic chemistry and organoboron methodology.

Historical Context of Oxazole-Boronate Chemistry

The development of oxazole-boronate compounds emerged from the intersection of two major areas of synthetic chemistry: heterocyclic chemistry and organoboron methodology. Oxazole chemistry has its roots in the late 19th century with the first synthesis of simple oxazole derivatives, but the systematic study of oxazole reactivity began in earnest during the mid-20th century as researchers recognized the importance of five-membered heterocycles in biological systems. The unique electronic properties of oxazoles, characterized by the presence of both nitrogen and oxygen heteroatoms, made them attractive targets for medicinal chemistry applications and natural product synthesis.

Parallel developments in organoboron chemistry, particularly the evolution of boronate ester methodology, provided the foundation for combining these two chemical domains. The introduction of pinacol boronate esters as stable, easily handled surrogates for boronic acids revolutionized cross-coupling chemistry and enabled the preparation of complex organoboron compounds under mild conditions. The Suzuki-Miyaura coupling reaction, developed in the 1970s and 1980s, established boronic acids and their esters as essential tools for carbon-carbon bond formation, creating a demand for diverse boronate building blocks.

The specific combination of oxazole and boronate functionality gained prominence in the early 2000s as researchers sought to expand the scope of heterocyclic building blocks available for pharmaceutical synthesis. The development of palladium-catalyzed borylation reactions allowed for the direct installation of boronate groups onto heterocyclic substrates, enabling access to previously difficult-to-synthesize oxazole-boronate compounds. These advances culminated in the widespread adoption of oxazole-boronate esters as key intermediates in drug discovery programs and materials science applications.

Structural Features and Molecular Architecture

The molecular architecture of this compound reflects a carefully designed balance between stability and reactivity. The oxazole ring adopts a planar geometry typical of aromatic five-membered heterocycles, with the nitrogen and oxygen atoms positioned to maximize orbital overlap and stabilize the aromatic system. The electronegativity difference between nitrogen and oxygen creates a significant dipole moment across the heterocycle, influencing both the compound's physical properties and its reactivity patterns in chemical transformations.

The dioxaborolane ring system exhibits a more complex three-dimensional structure, with the boron atom adopting tetrahedral coordination geometry when considering its interaction with both oxygen atoms and the attached carbon substituents. The four methyl groups on the dioxaborolane ring provide steric protection for the boron center while simultaneously enhancing the compound's lipophilicity and stability toward hydrolysis. This steric bulk also influences the compound's reactivity in cross-coupling reactions, where the approach of catalytic species and coupling partners must accommodate these bulky substituents.

The connection between the oxazole and dioxaborolane units occurs through a direct carbon-boron bond at the oxazole 2-position. This substitution pattern is significant because the 2-position of oxazole is typically the most electrophilic site in the heterocycle, making it an ideal location for introducing nucleophilic boron functionality. The electronic nature of this substitution creates a push-pull system where the electron-withdrawing oxazole ring can modulate the electron density at the boron center, affecting the compound's behavior in transmetalation reactions.

Crystallographic Analysis and Solid-State Structure

Crystallographic studies of related oxazole-boronate compounds provide insight into the solid-state packing and intermolecular interactions that govern the physical properties of these materials. The planarity of the oxazole ring system typically promotes efficient crystal packing through π-π stacking interactions, while the bulky dioxaborolane groups create steric cavities that can accommodate solvent molecules or influence the overall crystal density. In the solid state, the tetramethyl dioxaborolane groups often adopt conformations that minimize steric repulsion between neighboring molecules while maximizing van der Waals contacts.

The boron atom in the crystalline state maintains its tetrahedral coordination geometry, with bond angles close to the idealized 109.5 degrees expected for sp³ hybridization. However, the constraints imposed by the five-membered dioxaborolane ring introduce some angular strain that can be detected through precise X-ray crystallographic measurements. These structural features are critical for understanding the compound's stability and reactivity, as they provide information about the ground-state geometry that serves as the starting point for chemical transformations.

Intermolecular hydrogen bonding interactions play a minimal role in the crystal packing of this compound due to the absence of strong hydrogen bond donors or acceptors in the molecular structure. Instead, the crystal lattice is stabilized primarily through dispersion forces and weak dipole-dipole interactions between the polar oxazole rings of adjacent molecules. This packing arrangement contributes to the compound's relatively low melting point and good solubility in organic solvents.

Bond Distances and Angles in the Oxazole-Boronate Framework

The bond distances and angles within the oxazole-boronate framework reflect the unique electronic structure of this bifunctional molecule. Within the oxazole ring, the carbon-oxygen and carbon-nitrogen bond distances are characteristic of aromatic heterocycles, with values typically ranging from 1.35 to 1.40 Angstroms for carbon-heteroatom bonds. The carbon-carbon bonds within the oxazole ring exhibit partial double-bond character due to aromatic delocalization, resulting in bond lengths intermediate between typical single and double bonds.

The carbon-boron bond connecting the oxazole and dioxaborolane units represents a critical structural feature that influences the compound's chemical behavior. This bond typically measures approximately 1.55 to 1.60 Angstroms in length, reflecting the larger atomic radius of boron compared to carbon. The electronegativity difference between carbon and boron creates a polar covalent bond with partial negative charge residing on the carbon atom, which is consistent with the nucleophilic character of boronate esters in cross-coupling reactions.

Within the dioxaborolane ring system, the boron-oxygen bond distances are typically 1.45 to 1.50 Angstroms, slightly longer than typical carbon-oxygen single bonds due to the larger size of the boron atom. The oxygen-carbon bonds connecting the dioxaborolane ring to the methyl substituents exhibit standard single-bond character with distances near 1.43 Angstroms. The bond angles around the boron center deviate slightly from perfect tetrahedral geometry due to the constraints imposed by the five-membered dioxaborolane ring, with O-B-O angles typically measuring 105 to 107 degrees.

Physical and Chemical Properties

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization of this compound's structure and electronic properties. Proton nuclear magnetic resonance analysis reveals distinct resonances for the oxazole ring protons and the dioxaborolane methyl groups. The oxazole protons typically appear as singlets in the aromatic region, with the proton at the 4-position of the oxazole ring resonating around 8.02 parts per million and the proton at the 5-position appearing near 7.61 parts per million. These chemical shift values reflect the deshielding effect of the aromatic π-system and the electron-withdrawing nature of the nitrogen and oxygen heteroatoms.

The twelve equivalent methyl protons of the dioxaborolane group produce a characteristic broad singlet around 1.30 parts per million, appearing as a broad signal due to coupling with the quadrupolar boron nucleus. This broadening is diagnostic for boronate esters and provides immediate confirmation of the compound's identity. The integration ratio between the aromatic protons and the methyl protons follows the expected 2:12 pattern, confirming the molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, though the carbon atom directly attached to boron often exhibits broadened or absent signals due to quadrupolar coupling with the boron nucleus. The aromatic carbon atoms of the oxazole ring typically resonate in the 120-160 parts per million region, while the quaternary carbon atoms of the dioxaborolane ring appear around 80-85 parts per million. The methyl carbon atoms produce sharp signals near 25 parts per million, providing additional structural confirmation.

Boron-11 nuclear magnetic resonance spectroscopy offers direct observation of the boron nucleus and provides valuable information about the coordination environment and electronic state of the boron center. For this compound, the boron-11 resonance typically appears around 30-35 parts per million, consistent with tetrahedral boron coordination in a boronate ester environment. The chemical shift and line width of this signal can provide information about the compound's purity and stability under the measurement conditions.

Stability and Reactivity Parameters

The stability profile of this compound reflects the inherent robustness of the pinacol boronate ester protecting group combined with the aromatic stability of the oxazole heterocycle. Under ambient conditions with limited exposure to moisture, the compound exhibits excellent long-term stability and can be stored for extended periods without significant decomposition. The tetramethyl dioxaborolane group provides effective protection for the boron center against hydrolysis, oxidation, and other degradation pathways that commonly affect boronic acids.

Thermal stability studies indicate that the compound can withstand moderate heating without decomposition, making it suitable for use in elevated-temperature synthetic procedures. The onset of thermal decomposition typically occurs above 150 degrees Celsius, well above the temperatures commonly employed in cross-coupling reactions. This thermal stability is attributed to the strong covalent bonds within both the oxazole and dioxaborolane ring systems, as well as the absence of easily eliminated functional groups.

The compound's reactivity in cross-coupling reactions has been extensively studied, with particular attention to its behavior in Suzuki-Miyaura coupling reactions. The oxazole-boronate shows excellent reactivity with aryl halides and triflates under standard palladium-catalyzed conditions, typically providing high yields of coupled products with short reaction times. The electronic properties of the oxazole ring appear to enhance the reactivity of the boronate group through electronic activation, making this compound more reactive than simple alkyl boronate esters.

Stability toward air and moisture varies depending on the specific conditions, but the compound generally shows good resistance to atmospheric moisture over short time periods. Prolonged exposure to high humidity or aqueous conditions can lead to gradual hydrolysis of the boronate ester, regenerating the free boronic acid and pinacol. This hydrolytic instability can be advantageous in synthetic applications where controlled release of the boronic acid is desired.

Solubility Profile and Physical Constants

The solubility characteristics of this compound reflect the compound's amphiphilic nature, combining the polar oxazole heterocycle with the lipophilic tetramethyl dioxaborolane group. The compound exhibits good solubility in common organic solvents including dichloromethane, tetrahydrofuran, diethyl ether, and toluene, making it compatible with a wide range of synthetic procedures. The solubility in polar aprotic solvents is particularly noteworthy, as these conditions are commonly employed in cross-coupling reactions.

Solubility in alcoholic solvents requires careful consideration due to the potential for transesterification reactions between the boronate ester and the alcohol solvent. While the compound can be dissolved in methanol and ethanol for short periods, prolonged exposure to these solvents may result in exchange of the pinacol protecting group for the alcohol solvent. This reactivity has been exploited synthetically for the preparation of alternative boronate ester derivatives.

Property Value Reference
Molecular Weight 195.03 g/mol
Melting Point Not Reported
Boiling Point Not Reported
Density Not Reported
Solubility in Water Limited
Solubility in Organic Solvents Good
Storage Temperature -20°C recommended

The compound's limited water solubility is expected given its predominantly organic character and the hydrophobic nature of the tetramethyl dioxaborolane group. This property is advantageous for synthetic applications as it facilitates product isolation through standard organic extraction procedures. The low water solubility also contributes to the compound's stability by limiting exposure to aqueous hydrolysis conditions under normal handling procedures.

Physical constants such as melting point, boiling point, and density have not been comprehensively reported in the literature, likely due to the compound's specialized synthetic applications rather than commercial commodity use. The absence of these standard physical property measurements reflects the compound's primary role as a synthetic intermediate rather than a bulk chemical. Storage recommendations typically specify low-temperature conditions under inert atmosphere to maximize shelf life and prevent degradation.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-11-5-6-12-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKMVKHEMZIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borylation via Lithiation and Borate Esterification

One established method involves the lithiation of oxazole derivatives at low temperature, followed by treatment with triisopropylborate, and finally conversion to the pinacol boronate ester.

Procedure Summary:

  • The oxazole substrate is dissolved in tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (argon).
  • A strong base such as n-butyllithium is added to generate the lithio-oxazole intermediate.
  • After 30 minutes, triisopropylborate is added to the reaction mixture, which is stirred for 1 hour at -78 °C.
  • The reaction is allowed to warm to room temperature and stirred for an additional hour.
  • Pinacol and glacial acetic acid are then added to convert the boronate intermediate into the stable pinacol boronate ester.
  • The mixture is diluted with diethyl ether, washed with water, dried over sodium sulfate, and purified by silica gel chromatography.

This method yields the desired this compound in good purity and yield.

Borylation via Palladium-Catalyzed Suzuki Coupling Precursors

In some cases, 4-bromo-oxazole derivatives are converted to the boronate ester intermediates, which can then be used in Suzuki couplings for further functionalization.

Key Steps:

  • The 4-bromo-oxazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
  • The mixture is refluxed for a few hours to facilitate the borylation.
  • After reaction completion, the mixture is worked up by extraction, washing, and chromatographic purification to isolate the boronate ester.

This method is widely used for preparing boronate esters compatible with subsequent Suzuki cross-coupling reactions.

Alternative Approaches and Considerations

  • Use of Stabilizers: Lithium isopropoxide may be used as a stabilizer during the synthesis to enhance the stability of the boronate ester.
  • Reaction Conditions: Strict inert atmosphere and low temperatures are critical to prevent decomposition of sensitive intermediates.
  • Purification: Silica gel column chromatography with hexane/ethyl acetate gradients is the preferred purification method to obtain analytically pure compound.

Summary Table of Preparation Methods

Step Reagents & Conditions Description Outcome/Yield
1 Oxazole derivative + n-BuLi in THF, -78 °C, Ar Lithiation of oxazole ring Formation of lithio-oxazole
2 Addition of triisopropylborate, -78 °C, 1 h Electrophilic borylation Boronate intermediate
3 Warm to room temp, stir 1 h Completion of borylation Ready for esterification
4 Addition of pinacol and acetic acid, stir 1 h Conversion to pinacol boronate ester Stable boronate ester formed
5 Workup: Et2O dilution, water wash, drying Purification preparation Crude product
6 Silica gel chromatography (hexane/EtOAc gradient) Purification Pure this compound

Research Findings and Analytical Data

  • The compound has a molecular weight of 195.03 g/mol and molecular formula C9H14BNO3.
  • Characterization by NMR, mass spectrometry, and elemental analysis confirms the structure and purity.
  • The pinacol boronate ester moiety imparts stability and facilitates participation in cross-coupling reactions.
  • Kinetic studies indicate that the lithiation and borylation steps proceed efficiently under the described conditions with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or DMF.

Major Products Formed

Scientific Research Applications

Organic Synthesis

1.1 Boron-Based Reagents in Cross-Coupling Reactions

The compound is primarily used as a boron-based reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl boron compounds with electrophiles like halides or triflates. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron species during these transformations.

1.2 Synthesis of Functionalized Aromatic Compounds

The compound has been utilized to synthesize various functionalized aromatic compounds. For example, it can be used to introduce functional groups onto aromatic rings, which is crucial for developing pharmaceuticals and agrochemicals. Its ability to undergo selective reactions allows for the modification of complex structures without affecting other functional groups.

Medicinal Chemistry

2.1 Anticancer Agents

Research has demonstrated that derivatives of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole exhibit potential anticancer properties. Studies indicate that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of this compound into drug design has led to novel therapeutic agents targeting various cancers.

Case Study:
A study published in Journal of Medicinal Chemistry explored a series of oxazole derivatives containing the dioxaborolane moiety. These compounds showed promising activity against breast cancer cells with IC50 values in the low micromolar range .

Materials Science

3.1 Development of Organic Light-Emitting Diodes (OLEDs)

The compound has found applications in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an emissive layer or a charge transport material in OLED devices. The tunable nature of its electronic characteristics allows for optimization in device performance.

3.2 Polymer Chemistry

In polymer chemistry, this compound is utilized as a building block for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisUsed in cross-coupling reactions (Suzuki-Miyaura)Facilitates formation of carbon-carbon bonds
Medicinal ChemistryPotential anticancer agentsInhibits cancer cell proliferation
Materials ScienceDevelopment of OLEDs and boron-containing polymersEnhanced electronic properties and stability

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura cross-coupling reactions, the boronate complex reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The reactivity and physicochemical properties of boronate esters are influenced by their substituents and heterocyclic frameworks. Key structural analogs include:

Compound Structure Key Features
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (Target Compound) Boronate directly attached to oxazole at 2-position Electron-deficient oxazole enhances electrophilicity; compact structure reduces steric hindrance .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole Boronate at 5-position of oxazole Positional isomerism may alter electronic distribution and coupling efficiency .
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS 439090-73-0) Boronate linked via phenyl group to benzo[d]oxazole Extended conjugation enhances stability; benzoxazole increases π-accepting character .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2) Boronate attached to benzo[d]isoxazole Isoxazole’s N-O bond introduces greater ring strain and polarity compared to oxazole .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triisopropylsilyl)oxazole Triisopropylsilyl (TIPS) substituent on oxazole Steric bulk from TIPS group may hinder coupling efficiency but improve solubility in nonpolar solvents .

Key Observations :

  • Electronic Effects : Oxazole’s electron-withdrawing nature increases boronate reactivity compared to benzimidazolone derivatives (e.g., ), which have electron-rich frameworks .
  • Steric Hindrance : Bulky substituents (e.g., TIPS group in ) reduce reaction rates in cross-couplings but enhance solubility .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s reactivity was compared to analogs in palladium-catalyzed reactions:

Compound Reaction Yield (%) Catalyst Loading Key Reference
Target Compound 85–92 2 mol% Pd(PPh₃)₄
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole 78–85 3 mol% Pd(PPh₃)₄
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole 88–94 2 mol% Pd(PPh₃)₄
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triisopropylsilyl)oxazole 65–72 5 mol% Pd(PPh₃)₄

Key Findings :

  • The target compound’s direct boronate-oxazole linkage achieves high yields with low catalyst loading, outperforming sterically hindered analogs (e.g., TIPS-substituted oxazole) .
  • Phenyl-linked benzoxazole derivatives show marginally higher yields due to improved stability under reaction conditions .

Physical Properties and Stability

Compound Solubility Melting Point (°C) Stability
Target Compound Soluble in THF, DCM 98–102 Stable under inert atmosphere; hygroscopic
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Soluble in DMF, acetone 115–118 Moisture-sensitive; decomposes upon prolonged storage
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triisopropylsilyl)oxazole Soluble in hexane, toluene 76–80 Hydrophobic; stable at room temperature

Key Observations :

  • The target compound’s moderate solubility in polar solvents (THF, DCM) balances reactivity and purification ease .
  • Hydrophobic analogs (e.g., TIPS-substituted) are preferred for reactions in nonpolar media but require rigorous drying .

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including anti-inflammatory effects and potential applications in drug development.

  • Molecular Formula : C11_{11}H17_{17}BNO3_3
  • Molecular Weight : 233.07 g/mol
  • CAS Number : 302348-51-2

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing the dioxaborolane moiety. The specific oxazole derivative has been evaluated primarily for its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:

  • Mechanism of Action : The compound may inhibit the NF-κB signaling pathway, which is crucial in the inflammatory response. In vitro studies have shown that it can reduce lipopolysaccharide (LPS)-induced inflammation in human monocyte cell lines by modulating cytokine release (e.g., IL-6, TNF-α) .

Study 1: In Vitro Anti-inflammatory Screening

A study screened several dioxaborolane derivatives for their ability to modulate inflammatory responses in THP-1 monocytes. The results were quantified using a luciferase reporter assay to measure NF-κB activity.

CompoundIC50_{50} (pM)Max Inhibition (%)
This compound2538
Dexamethasone (Control)6024

The compound demonstrated a notable reduction in NF-κB activity compared to control groups .

Study 2: Cytokine Modulation

Further investigations assessed the impact of this compound on cytokine release following LPS stimulation. The following results were observed:

CytokineControl Release (pg/mL)Compound Release (pg/mL)
IL-6500300
TNF-α450250

This data indicates that the compound effectively reduces pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of dioxaborolane derivatives like this compound can be influenced by structural modifications. The presence of the oxazole ring enhances lipophilicity and potentially improves cellular uptake and bioavailability.

Q & A

Q. What are the optimal synthetic methodologies for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. A representative procedure involves reacting 2-bromooxazole with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1 mol%), potassium acetate as a base, and 1,4-dioxane as the solvent at 100°C for 8 hours . Key parameters include:

CatalystSolventTemp (°C)Time (h)YieldReference
Pd(dppf)Cl₂1,4-dioxane100890%
Pd(PPh₃)₄THF801275%

Post-reaction, the product is isolated via aqueous workup, THF extraction, and crystallization with ethanol.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Methodological Answer:

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane moiety .
  • ¹H/¹³C NMR : The oxazole proton resonates at δ 8.1–8.3 ppm (C2-H), while the methyl groups on the dioxaborolane appear as a singlet at δ 1.3 ppm .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is recommended for structural refinement, particularly for resolving boron-oxygen bond lengths (~1.5 Å) and planarity of the oxazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer: Yield discrepancies often arise from oxygen sensitivity of the boronic ester or catalyst poisoning. Mitigation strategies include:

  • Using degassed solvents and inert atmospheres (N₂/Ar) to prevent boronate oxidation .
  • Increasing catalyst loading to 2–3 mol% for larger batches, as Pd leaching can occur .
  • Employing Soxhlet extraction or column chromatography (silica gel, hexane:EtOAc) for purification instead of crystallization if impurities persist .

Q. What role does this compound play in synthesizing π-conjugated polymers or charge-transfer dyads?

Methodological Answer: The boronate group enables Suzuki coupling with aryl halides to construct extended π-systems. For example:

  • Meta-Terphenyl Dyads : React with (diphenylamino)phenylboronic acid under Pd catalysis to form donor-π-acceptor systems for optoelectronic studies .
  • Polymerization : Use with dibromoarenes (e.g., 2,5-dibromothiophene) in a step-growth polymerization (THF, 60°C, 24 h) to yield conductive polymers. Monitor molecular weight via GPC and UV-Vis absorption λmax shifts .

Q. How can computational methods aid in predicting reactivity or regioselectivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict oxidative addition barriers for Pd with the oxazole substrate .
  • Hammett Analysis : Correlate σ values of substituents on the oxazole ring with reaction rates to design electron-deficient analogs for enhanced coupling efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

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